Structural Differentiation: Linear Architecture with Pmp1 and Tyr(OEt)2 Modifications
[Pmp1,Tyr(OEt)2] AVP is distinguished from endogenous cyclic AVP and many related antagonists by its linear conformation, achieved through the replacement of the Cys1 residue with Pmp (1-mercapto-β,β-pentamethylenepropionic acid), which eliminates the disulfide bridge . This is coupled with a diethyltyrosine modification at position 2 . In contrast, the comparator [Pmp1,D-Tyr(Et)2,Val4]AVP (1) retains a similar Pmp modification but incorporates a D-Tyr(Et)2 residue and an additional Val4 substitution [1]. This specific combination of modifications in [Pmp1,Tyr(OEt)2] AVP is designed to fine-tune receptor selectivity and metabolic stability, offering a distinct pharmacological tool compared to the Val4-containing analogs often used in SAR exploration [1].
| Evidence Dimension | Primary Structure Modification |
|---|---|
| Target Compound Data | Linear; Pmp at position 1; L-Tyr(OEt)2 at position 2; No Val4 substitution |
| Comparator Or Baseline | [Pmp1,D-Tyr(Et)2,Val4]AVP (cyclic analog reference): Contains Pmp1, D-Tyr(Et)2, and Val4 substitution. |
| Quantified Difference | Structural: Linear vs. Cyclic precursor; L-Tyr(OEt)2 vs. D-Tyr(Et)2; Presence vs. Absence of Val4. |
| Conditions | Comparative sequence and structural analysis as reported in primary literature. |
Why This Matters
The unique linear scaffold and specific stereochemistry directly influence receptor binding kinetics and metabolic degradation pathways, making [Pmp1,Tyr(OEt)2] AVP a non-interchangeable reagent for studies where these parameters are critical.
- [1] Callahan, J.F., et al. (1989). Structure-activity relationships of novel vasopressin antagonists containing C-terminal diaminoalkanes and (aminoalkyl)guanidines. J Med Chem, 32(2), 391-6. View Source
